molecular formula C8H11ClFNO B1418703 4-Ethoxy-2-fluoroaniline hydrochloride CAS No. 380430-46-6

4-Ethoxy-2-fluoroaniline hydrochloride

Cat. No. B1418703
M. Wt: 191.63 g/mol
InChI Key: DJLOCUSOGLHJOC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2-fluoroaniline hydrochloride consists of a benzene ring substituted with an ethoxy group at the 4th position and a fluoro group at the 2nd position . The compound also contains a hydrochloride group .


Chemical Reactions Analysis

4-Ethoxy-2-fluoroaniline hydrochloride is found to be very efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . N-Acetylation is also observed .


Physical And Chemical Properties Analysis

This compound has a density of 1.137g/cm3 , and it is stable at room temperature . It is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and ethyl acetate.

Scientific Research Applications

Role in Synthesizing Antimicrobial Compounds

2-Ethoxy-(4H)-3,1-benzoxazin-4-one, a related compound, has been used to synthesize various quinazolinone derivatives with antimicrobial activity. The study explored the reactions of the compound with nitrogen nucleophiles and sulfur nucleophiles, leading to the synthesis of novel quinazoline and quinazolinone derivatives. These derivatives demonstrated potential antimicrobial properties, indicating the importance of such compounds in developing new antimicrobial agents (El-Hashash et al., 2011).

Role in Organic Synthesis and Chemical Transformations

Research has explored the reduction of heterocycle and fluorine-containing nitroaromatics, including derivatives of 4-fluoroaniline, under specific conditions. This study highlighted the potential applications of these compounds in various chemical transformations and organic synthesis processes, contributing to the field of organic chemistry (Spencer et al., 2008).

Safety And Hazards

4-Ethoxy-2-fluoroaniline hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-ethoxy-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-2-11-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLOCUSOGLHJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661201
Record name 4-Ethoxy-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-fluoroaniline hydrochloride

CAS RN

380430-46-6
Record name 4-Ethoxy-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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